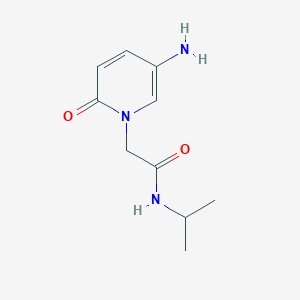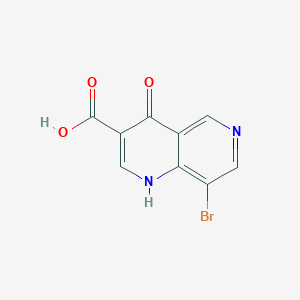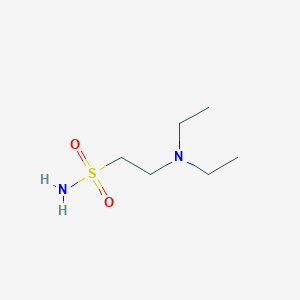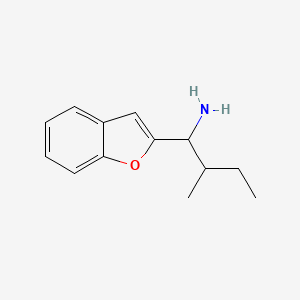
2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)-N-(propan-2-YL)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Amino-2-oxopyridin-1(2h)-yl)-N-isopropylacetamide is a synthetic organic compound that belongs to the class of pyridine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-2-oxopyridin-1(2h)-yl)-N-isopropylacetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino group: This step might involve nitration followed by reduction or direct amination.
Attachment of the isopropylacetamide group: This could be done through acylation reactions using isopropylamine and acetic anhydride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyridine ring.
Reduction: Reduction reactions could target the oxo group, converting it to a hydroxyl group.
Substitution: The amino group and other positions on the pyridine ring may be susceptible to nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) might be used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) could be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce a hydroxyl derivative.
Wissenschaftliche Forschungsanwendungen
2-(5-Amino-2-oxopyridin-1(2h)-yl)-N-isopropylacetamide could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: As a potential inhibitor or modulator of enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the synthesis of dyes, agrochemicals, or other industrially relevant compounds.
Wirkmechanismus
The mechanism of action for 2-(5-Amino-2-oxopyridin-1(2h)-yl)-N-isopropylacetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity. This interaction could involve hydrogen bonding, hydrophobic interactions, or covalent bonding with the active site of the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-Amino-2-oxopyridin-1(2h)-yl)-N-methylacetamide
- 2-(5-Amino-2-oxopyridin-1(2h)-yl)-N-ethylacetamide
- 2-(5-Amino-2-oxopyridin-1(2h)-yl)-N-propylacetamide
Uniqueness
The uniqueness of 2-(5-Amino-2-oxopyridin-1(2h)-yl)-N-isopropylacetamide might lie in its specific substituents, which could confer unique biological activity or chemical reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C10H15N3O2 |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
2-(5-amino-2-oxopyridin-1-yl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C10H15N3O2/c1-7(2)12-9(14)6-13-5-8(11)3-4-10(13)15/h3-5,7H,6,11H2,1-2H3,(H,12,14) |
InChI-Schlüssel |
CKRZHQBJGGLJHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)CN1C=C(C=CC1=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13484372.png)
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B13484378.png)








![Ethyl 1-(iodomethyl)-3-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484444.png)



